5-Thien-2-YL-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-Thien-2-YL-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C8H6N2O2S and a molecular weight of 194.21 . It is used for proteomics research .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, is an important area of organic chemistry . Various researchers continue to focus on preparing this functional scaffold and finding new and improved applications . A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis
The molecular structure of this compound consists of a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .Chemical Reactions Analysis
Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Physical and Chemical Properties Analysis
This compound is a solid substance with a light yellow appearance . It has a molecular weight of 194.21 and a molecular formula of C8H6N2O2S .Scientific Research Applications
Synthesis and Chemical Libraries
5-Thien-2-yl-1H-pyrazole-4-carboxylic acid is a component in the synthesis of various chemical libraries. For instance, it contributes to the generation of fused pyridine-4-carboxylic acids, which are vital in the Combes-type reaction of acyl pyruvates and electron-rich amino heterocycles (Volochnyuk et al., 2010). This process is crucial for creating diverse compounds for further scientific exploration.
Photovoltaic Devices
In the field of renewable energy, derivatives of this compound have been utilized in the synthesis of donor−acceptor copolymers for photovoltaic devices. These copolymers exhibit specific optical properties and energy levels, making them suitable for use in solar energy conversion (Zhou et al., 2010).
Antimicrobial Agents
This compound has also been employed in the synthesis of new unsymmetrical 2,5‐Disubstituted‐1,3,4‐oxadiazoles and 1,2,4‐Triazolo[3,4‐b]‐1,3,4‐thiadiazoles, demonstrating potential as antimicrobial agents. These derivatives exhibit moderate to high activity against various microorganisms, indicating their potential in medical and pharmaceutical research (Patil et al., 2014).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
5-thiophen-2-yl-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-8(12)5-4-9-10-7(5)6-2-1-3-13-6/h1-4H,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICDYEVWWIBWRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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